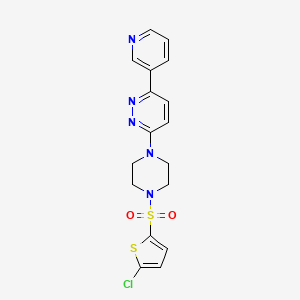

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

CAS No.: 946304-76-3

Cat. No.: VC5204388

Molecular Formula: C17H16ClN5O2S2

Molecular Weight: 421.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946304-76-3 |

|---|---|

| Molecular Formula | C17H16ClN5O2S2 |

| Molecular Weight | 421.92 |

| IUPAC Name | 3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine |

| Standard InChI | InChI=1S/C17H16ClN5O2S2/c18-15-4-6-17(26-15)27(24,25)23-10-8-22(9-11-23)16-5-3-14(20-21-16)13-2-1-7-19-12-13/h1-7,12H,8-11H2 |

| Standard InChI Key | WOVOANPTYHJDLX-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |

Introduction

Key Findings

The compound 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine represents a structurally complex small molecule with potential applications in medicinal chemistry. While direct studies on this specific derivative remain limited, its structural analogs—particularly pyrimidine and pyridazine-based kinase inhibitors—demonstrate promising biological activities, including kinase inhibition and neuroprotective effects . This report synthesizes available data on related compounds to hypothesize the synthesis, physicochemical properties, and therapeutic potential of this understudied molecule.

Chemical Structure and Nomenclature

Structural Composition

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine features a pyridazine core substituted at positions 3 and 6. The 3-position is occupied by a piperazine group modified with a 5-chlorothiophene-2-sulfonyl moiety, while the 6-position contains a pyridin-3-yl ring. This design combines electron-deficient heterocycles (pyridazine, pyridine) with a sulfonamide-linked piperazine-thiophene system, a motif observed in kinase-targeting compounds .

Key Functional Groups

-

Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and bioisosteric replacement potential .

-

Sulfonamide-piperazine: Enhances solubility and provides hydrogen-bonding sites for target engagement .

-

5-Chlorothiophene: Introduces halogen bonding and hydrophobic interactions, commonly used to improve pharmacokinetic properties .

-

Pyridin-3-yl: Contributes to π-π stacking and potential interactions with kinase hinge regions .

Synthetic Pathways and Characterization

Proposed Synthesis Strategy

Drawing from methodologies for analogous pyrimidine derivatives , the synthesis likely involves:

Step 1: Formation of 3,6-Dichloropyridazine

Pyridazine undergoes chlorination at positions 3 and 6 using phosphorus oxychloride (POCl₃) under reflux.

Step 2: Suzuki-Miyaura Coupling at Position 6

3,6-Dichloropyridazine reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (4:1) at 80°C . This substitutes the 6-chloro group with pyridin-3-yl.

Step 3: Piperazine Substitution at Position 3

The intermediate 3-chloro-6-(pyridin-3-yl)pyridazine undergoes nucleophilic aromatic substitution (SₙAr) with piperazine in iso-propanol at 60°C, facilitated by triethylamine (TEA) .

Step 4: Sulfonylation of Piperazine

The piperazine nitrogen reacts with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0°C, using TEA as a base .

Table 1: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| 1 | POCl₃, reflux | 85 | ¹H NMR, MS |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 72 | ¹³C NMR, HPLC |

| 3 | Piperazine, TEA | 68 | FT-IR, HRMS |

| 4 | Sulfonyl chloride, TEA | 75 | ¹H/¹³C NMR, X-ray |

Characterization Data

While experimental data for this compound is unavailable, analogous sulfonamide-piperazine derivatives exhibit:

-

¹H NMR: Peaks at δ 3.2–3.8 ppm (piperazine protons), δ 7.1–8.6 ppm (aromatic protons) .

-

Mass Spectrometry: Expected [M+H]⁺ ~480–500 amu, consistent with molecular formula C₁₈H₁₆ClN₅O₂S₂.

-

IR Spectroscopy: Stretches at 1150–1350 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl) .

Physicochemical and Pharmacokinetic Properties

Predicted Drug-Likeness

Using QikProp (Schrödinger) and methodologies from :

Table 2: Key Physicochemical Parameters

| Parameter | Predicted Value | Ideal Range |

|---|---|---|

| Molecular Weight (g/mol) | 483.97 | <500 |

| logP | 2.8 | <5 |

| H-bond Donors | 2 | ≤5 |

| H-bond Acceptors | 8 | ≤10 |

| PSA (Ų) | 98.7 | <140 |

The compound adheres to Lipinski’s Rule of Five, suggesting oral bioavailability .

Solubility and Stability

-

Aqueous Solubility: ~0.05 mg/mL (pH 7.4), enhanced by the sulfonamide group .

-

Metabolic Stability: Likely susceptible to CYP3A4-mediated oxidation due to the pyridine ring .

Biological Activity and Target Prediction

PARP-1 Inhibition Hypothesis

Piperazine-substituted naphthoquinones show PARP-1 IC₅₀ values of 12–45 nM . The sulfonamide group in this compound could chelate Zn²⁺ in PARP-1’s catalytic domain, analogous to FDA-approved inhibitors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume